molecular formula C17H21FN6 B2431283 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine CAS No. 2380071-80-5

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine

Cat. No.: B2431283
CAS No.: 2380071-80-5
M. Wt: 328.395
InChI Key: RWNYMFVJPSOKMV-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a cyclopropylpyrimidinyl group attached to a piperazine ring, which is further connected to an ethyl and fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine involves multiple steps, starting with the preparation of the cyclopropylpyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the ethyl and fluoropyrimidine groups through further substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new insights into cellular processes.

    Medicine: Explored as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine stands out due to its unique combination of a cyclopropylpyrimidinyl group and a fluoropyrimidine moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6/c1-2-13-16(18)17(22-11-19-13)24-7-5-23(6-8-24)15-9-14(12-3-4-12)20-10-21-15/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNYMFVJPSOKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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